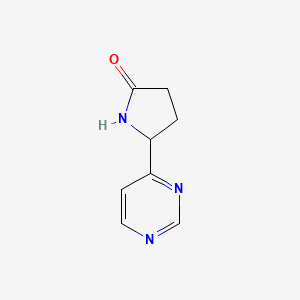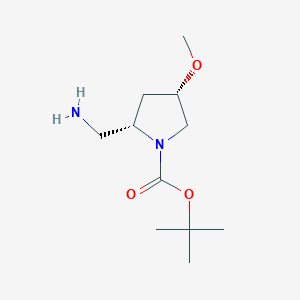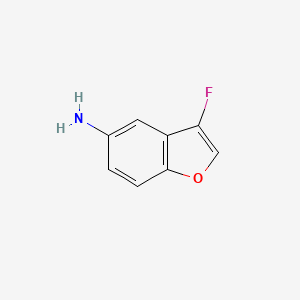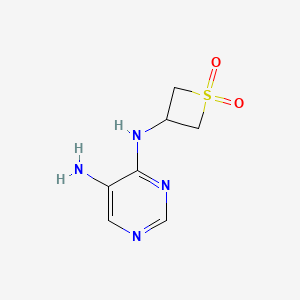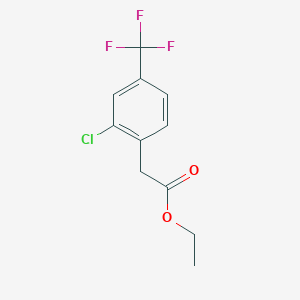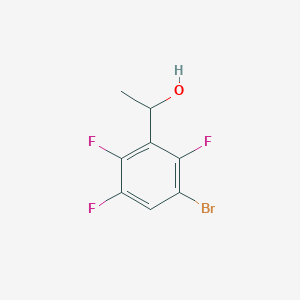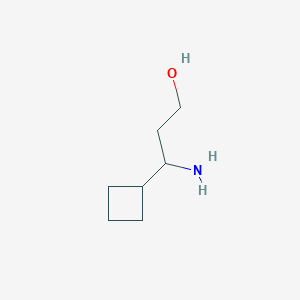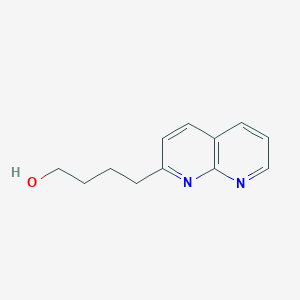
4-(1,8-Naphthyridin-2-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,8-Naphthyridin-2-yl)butan-1-ol is a heterocyclic compound that features a 1,8-naphthyridine core attached to a butanol side chain. This compound is part of the broader class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The presence of the naphthyridine ring system makes this compound an interesting subject for research in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-Naphthyridin-2-yl)butan-1-ol typically involves the coupling of a naphthyridine derivative with a butanol moiety. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,8-Naphthyridin-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthyridine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution.
Major Products
Oxidation: Formation of 4-(1,8-Naphthyridin-2-yl)butanal or 4-(1,8-Naphthyridin-2-yl)butanone.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1,8-Naphthyridin-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects . Additionally, the compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: The parent compound, known for its broad spectrum of biological activities.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with additional functional groups that enhance their biological and chemical properties.
3-Chloro-1-(1,8-Naphthyridin-2-yl)azetidin-2-one: A hybrid compound with significant antimicrobial and anticancer activities.
Uniqueness
4-(1,8-Naphthyridin-2-yl)butan-1-ol is unique due to the presence of the butanol side chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and can lead to unique applications in various fields.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(1,8-naphthyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C12H14N2O/c15-9-2-1-5-11-7-6-10-4-3-8-13-12(10)14-11/h3-4,6-8,15H,1-2,5,9H2 |
Clé InChI |
XECCGBLATYZKJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(C=C2)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)

